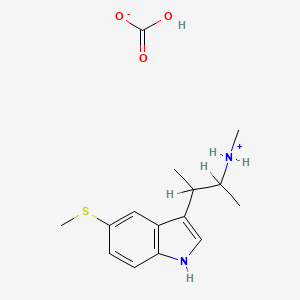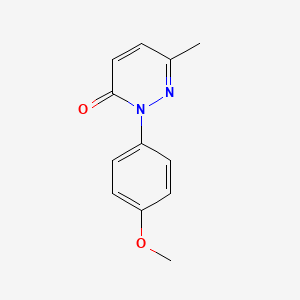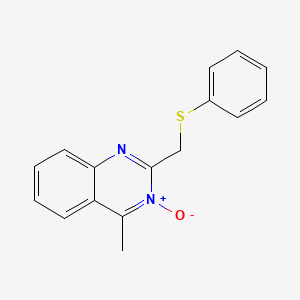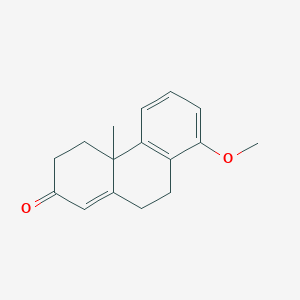
8-Methoxy-4a-methyl-3,4,9,10-tetrahydrophenanthren-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Methoxy-4a-methyl-3,4,9,10-tetrahydrophenanthren-2-one is an organic compound with the molecular formula C16H18O2 and a molecular weight of 242.318 g/mol . This compound is known for its unique structure, which includes a methoxy group and a methyl group attached to a tetrahydrophenanthrene backbone. It is primarily used in industrial applications and scientific research.
Métodos De Preparación
The synthesis of 8-Methoxy-4a-methyl-3,4,9,10-tetrahydrophenanthren-2-one involves several steps:
Synthetic Routes: The compound can be synthesized through a series of organic reactions, including Friedel-Crafts acylation, reduction, and methylation. The starting materials typically include phenanthrene derivatives and methoxybenzene.
Reaction Conditions: The reactions are carried out under controlled conditions, often involving catalysts such as aluminum chloride (AlCl3) for the Friedel-Crafts acylation and hydrogen gas (H2) for the reduction step.
Industrial Production Methods: Industrial production may involve large-scale batch processes with optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
8-Methoxy-4a-methyl-3,4,9,10-tetrahydrophenanthren-2-one undergoes various chemical reactions:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas (H2) and palladium on carbon (Pd/C) can convert the compound into its fully saturated form.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, with reagents such as bromine (Br2) or nitric acid (HNO3) leading to brominated or nitrated derivatives.
Aplicaciones Científicas De Investigación
8-Methoxy-4a-methyl-3,4,9,10-tetrahydrophenanthren-2-one has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain cancers and infectious diseases.
Industry: It is used in the production of specialty chemicals, dyes, and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 8-Methoxy-4a-methyl-3,4,9,10-tetrahydrophenanthren-2-one involves its interaction with specific molecular targets:
Molecular Targets: The compound can interact with enzymes and receptors in biological systems, potentially inhibiting or activating specific pathways.
Pathways Involved: It may affect pathways related to cell proliferation, apoptosis, and signal transduction, leading to its observed biological effects.
Comparación Con Compuestos Similares
8-Methoxy-4a-methyl-3,4,9,10-tetrahydrophenanthren-2-one can be compared with other similar compounds:
Similar Compounds: Compounds such as 1,2,3,4-tetrahydrophenanthrene, 5-methoxy-8-methyl-tetralin-1-one, and 6-methoxy-5-methyl-indan-1-one share structural similarities.
Propiedades
Número CAS |
5720-82-1 |
|---|---|
Fórmula molecular |
C16H18O2 |
Peso molecular |
242.31 g/mol |
Nombre IUPAC |
8-methoxy-4a-methyl-3,4,9,10-tetrahydrophenanthren-2-one |
InChI |
InChI=1S/C16H18O2/c1-16-9-8-12(17)10-11(16)6-7-13-14(16)4-3-5-15(13)18-2/h3-5,10H,6-9H2,1-2H3 |
Clave InChI |
VSZUGNOVOOTAQU-UHFFFAOYSA-N |
SMILES canónico |
CC12CCC(=O)C=C1CCC3=C2C=CC=C3OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


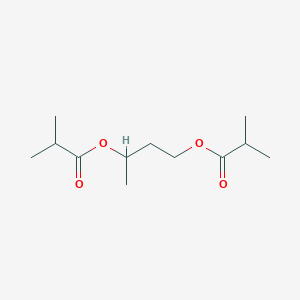
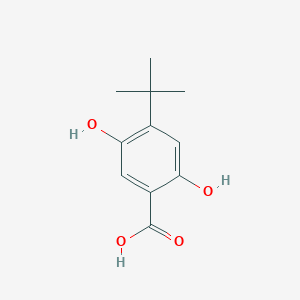

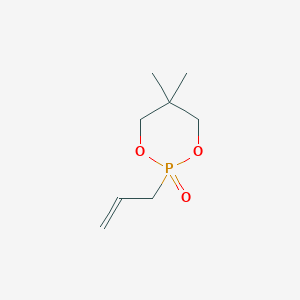
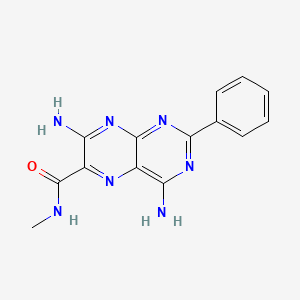
silane](/img/structure/B14725614.png)
![[1-(Pyren-1-yl)ethyl]propanedioic acid](/img/structure/B14725622.png)


